4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-7-phenoxyquinolin-2-one |
InChI |
InChI=1S/C16H13NO3/c1-17-14-9-12(20-11-5-3-2-4-6-11)7-8-13(14)15(18)10-16(17)19/h2-10,18H,1H3 |
InChI Key |
YSAGREGBQPWKNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=CC1=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a peracid.
Methylation: The methyl group at the 1-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Phenoxylation: The phenoxy group at the 7-position can be introduced through a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Tautomerism and Acid-Base Behavior
The compound exhibits keto-enol tautomerism due to the 4-hydroxy-2(1H)-quinolone core. The equilibrium favors the enol form (hydroxyquinolone) in non-polar solvents and the keto form (quinolin-2-one) in polar or aqueous media . The enol form’s acidity (pKa ~8–10) allows deprotonation under basic conditions, facilitating reactions at the hydroxyl group .
Alkylation and Acylation
The hydroxy group undergoes nucleophilic substitution under alkaline conditions:
-
Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ yields 4-alkoxy derivatives .
-
Acylation : Treatment with acetic anhydride or acyl chlorides produces 4-acetoxy or 4-ester derivatives .
Table 1: Representative Alkylation/Acylation Reactions
Electrophilic Substitution at the Aromatic Ring
The quinoline core undergoes electrophilic substitution, primarily at positions 5 and 8 due to the directing effects of the electron-withdrawing lactam and phenoxy group .
Nitration and Halogenation
-
Nitration : Fuming HNO₃ in H₂SO₄ introduces nitro groups at position 5 or 8 .
-
Halogenation : Br₂/FeBr₃ selectively brominates position 5 .
Lactam Ring Cleavage
Under strong acidic or oxidative conditions (e.g., CAN in MeOH), the lactam ring opens to form dicarboxylic acid derivatives .
Table 2: Ring-Opening Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CAN (Ce(IV)) | MeOH, RT | N-Methyl-7-phenoxy-2,4-dicarboxyquinoline | 94 |
Coordination Chemistry
The 4-hydroxy and 2-carbonyl groups act as bidentate ligands for metal ions (e.g., Fe³⁺, Cu²⁺). Complexation studies show enhanced stability constants compared to simpler quinolones .
Three-Component Reactions
Ammonium acetate catalyzes one-pot synthesis from malononitrile, aldehydes, and resorcinol derivatives, yielding dihydroquinoline intermediates that oxidize to the target compound .
Biological Activity and Derivatization
Derivatives exhibit anticancer and antimicrobial activity. For example:
-
Thiazolidinone hybrids : Synthesized via condensation with thioglycolic acid, showing IC₅₀ values <50 μM against A549 and MDA-MB cell lines .
Stability and Degradation
The compound is stable under ambient conditions but undergoes photodegradation in UV light, forming 7-phenoxy-1-methylquinoline-2,4-dione as a major byproduct .
Scientific Research Applications
Antimicrobial Activity
Overview : The compound has been studied for its antimicrobial properties against various pathogens, including bacteria and fungi.
Case Studies :
- A series of derivatives based on 4-hydroxyquinoline were synthesized and evaluated for their antifungal activity against eight fungal strains. The results indicated that certain derivatives exhibited significant antifungal properties, with structure-activity relationships (SAR) revealing correlations between lipophilicity and biological activity .
- In another study, derivatives of 4-hydroxy-2-quinolone were designed to combat antibiotic resistance in Streptococcus pneumoniae. Some compounds showed promising results in overcoming resistance mechanisms, highlighting their potential as novel antibacterial agents .
Anticancer Applications
Overview : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Case Studies :
- Research demonstrated that N-phenyl-6-chloro-4-hydroxy-2-quinolone derivatives exhibited significant cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These compounds were identified as inhibitors of the phosphatidylinositol 3-kinase (PI3Kα), a critical target in cancer therapy .
- Another study reported that a specific derivative achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anti-proliferative activity. The mechanism involved cell cycle arrest at the G2/M phase and pro-apoptotic effects, suggesting its potential as a therapeutic agent in oncology .
Hepatitis B Virus Inhibition
Overview : The compound has shown promise in antiviral applications, particularly against Hepatitis B virus.
Research Findings :
- Compounds derived from 4-hydroxyquinoline were evaluated for their ability to inhibit Hepatitis B virus replication. In vitro studies confirmed that certain derivatives demonstrated high inhibition rates at concentrations as low as 10 µM, making them potential candidates for further development as antiviral agents .
Antioxidant Properties
Overview : The antioxidant capacity of the compound has been explored in various formulations.
Research Findings :
- Studies have indicated that certain derivatives of 4-hydroxyquinoline can act as effective antioxidants in lubricating greases. Their efficiency was evaluated using standard ASTM methods, demonstrating significant potential for application in industrial materials to enhance stability and performance .
Material Science Applications
Overview : Beyond biological applications, the compound's chemical properties have been utilized in material science.
Research Findings :
- The synthesis of novel quinolone derivatives has led to the development of materials with enhanced stability and performance characteristics. These materials are being explored for use in coatings and other applications where durability is critical .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The hydroxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares 4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one with structurally related analogs, highlighting key differences in substituents, physicochemical properties, and synthesis routes:
Substituent Effects on Properties
- Position 7 Substituents: The phenoxy group in the target compound contrasts with methoxy (e.g., 4B in ) or methyl groups (e.g., ). Phenoxy’s bulkiness may reduce solubility compared to methoxy but improve binding to hydrophobic targets.
- Position 3 Substituents : Pyrazole () or nitro groups () introduce hydrogen-bonding or electron-withdrawing effects, altering reactivity and biological activity.
- Halogenation: Fluorine at position 8 () increases electronegativity and metabolic stability compared to non-halogenated analogs.
Key Research Findings
- Crystallography: Intramolecular hydrogen bonding (O2–H2O···O1) stabilizes the quinolinone core, as seen in 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one .
- Substituent Positioning: Methoxy at position 7 () increases aqueous solubility, whereas phenoxy may enhance target binding in hydrophobic pockets.
- Thermal Stability : High melting points (>300°C) in pyrazole derivatives () suggest robust intermolecular interactions absent in methoxy or nitro analogs.
Biological Activity
4-Hydroxy-1-methyl-7-phenoxyquinolin-2(1H)-one is a derivative of quinoline, a compound class known for its diverse biological activities. This particular compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group, a methyl group, and a phenoxy substituent, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms, including bacteria and fungi. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the MIC values for key microorganisms tested against the compound, indicating its potential as an antimicrobial agent .
Anticancer Activity
This compound has also shown promising results in cancer research. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers. The compound appears to induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic signaling pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HT-29 (colon cancer) | 18 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy in cancer treatment .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates, suggesting its potential for further development as an anticancer drug.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Compound | Reagents | Solvent | Temp/Time | Yield | Ref |
|---|---|---|---|---|---|
| Compound 5 | Carboxaldehyde + Hydrazine hydrate | Ethanol | Reflux, 15 min | 63% | |
| Compound 23 | Carboxaldehyde + Ethylenediamine | DMF | Reflux, 15 min | 77% |
Basic: How are quinolin-2(1H)-one derivatives characterized structurally?
Answer:
A multi-technique approach is used:
- IR Spectroscopy : Identifies hydrogen-bonded C=O (1625 cm⁻¹) and C=N (1620 cm⁻¹) groups .
- ¹H/¹³C NMR : Assigns proton environments (e.g., CH₃ at δ 3.59 ppm, aromatic protons at δ 6.99–8.18 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 297 [M⁺] for compound 23) and fragmentation patterns .
Advanced: How can researchers optimize the synthesis of quinolin-2(1H)-one derivatives to improve yields?
Answer:
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance crystallinity and yield (77% vs. 63% in ethanol) .
- Reaction Time : Shorter reflux durations (15 minutes vs. 4 hours) reduce side reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., -F) stabilize intermediates, improving cyclization efficiency .
Advanced: How to resolve contradictions in antimicrobial activity data across studies?
Answer:
Contradictions may arise from:
- Structural Variations : Fluoro-substituted derivatives (e.g., compound 6a) show MIC values of 16 μg/mL against P. aeruginosa, while unsubstituted analogs exhibit weaker activity .
- Assay Protocols : Differences in microbial strains, dilution techniques (e.g., twofold serial dilution), or endpoint criteria (IC₅₀ vs. MIC) affect results .
- Validation : Cross-testing compounds in multiple assays (e.g., broth microdilution + agar diffusion) ensures reproducibility .
Q. Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Substituent | MIC (μg/mL) | Target Microbe | Ref |
|---|---|---|---|---|
| 6a | Fluoroamide | 16 | P. aeruginosa | |
| 5 | Pyrazole | >64 | S. aureus |
Advanced: What computational methods are used to predict physicochemical properties?
Answer:
- DFT/HF Calculations : Model vibrational spectra (e.g., B3LYP/6-311++G** basis set for IR/Raman) to validate experimental data .
- Molecular Dynamics : Simulate solubility and stability in biological matrices, guiding derivative design .
- ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., logP, H-bond donors) for lead optimization .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- Electron-Withdrawing Groups : Fluorine or nitro groups improve antimicrobial potency by increasing membrane permeability .
- Hybrid Scaffolds : Coupling with triazoles or diazepines (e.g., compound 23) enhances binding to bacterial targets (e.g., DNA gyrase) .
- Steric Effects : Bulky substituents (e.g., phenoxy groups) may hinder activity; balance hydrophobicity and steric bulk .
Advanced: How to address discrepancies in spectroscopic data during structural elucidation?
Answer:
- Variable Temperature NMR : Resolves proton exchange broadening (e.g., NH signals at δ 5.84 ppm in DMSO-d₆) .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., H-5/H-7 quinoline protons) .
- Isotopic Labeling : Confirms fragmentation pathways in MS (e.g., m/z 297 → 270 via CO loss) .
Advanced: What strategies validate mechanistic hypotheses in quinolinone bioactivity?
Answer:
- Enzyme Inhibition Assays : Directly measure interactions (e.g., SIRT1 inhibition by MHY2251 analogs) .
- Mutagenesis Studies : Identify binding residues (e.g., E. coli DNA gyrase mutations conferring resistance) .
- Metabolomics : Track cellular uptake and metabolite profiles (e.g., LC-MS/MS for hydroxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
